molecular formula C25H28O5 B2366367 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one CAS No. 159647-69-5

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one

Katalognummer: B2366367
CAS-Nummer: 159647-69-5
Molekulargewicht: 408.494
InChI-Schlüssel: VJGMPLZAVZMRMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chromen-4-one derivative with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3. Its molecular formula is C₃₂H₂₄O₅, with an average molecular weight of 380.44 g/mol . Key structural features include:

  • Position 2: Ethyl group (-C₂H₅)
  • Position 6: Propyl group (-C₃H₇)
  • Position 7: Isopropoxy group (-OCH(CH₃)₂)
  • Position 3: 2,3-Dihydrobenzo[1,4]dioxin-6-yl (a bicyclic ether system).

Eigenschaften

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-propan-2-yloxy-6-propylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O5/c1-5-7-16-12-18-22(14-21(16)29-15(3)4)30-19(6-2)24(25(18)26)17-8-9-20-23(13-17)28-11-10-27-20/h8-9,12-15H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGMPLZAVZMRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenone derivatives. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound's molecular formula is C20H24O4C_{20}H_{24}O_4 with a molecular weight of approximately 336.41 g/mol. The structure includes a chromenone core fused with a dihydrobenzo[b][1,4]dioxin moiety, which may enhance its interaction with biological targets.

Property Value
Molecular FormulaC20H24O4C_{20}H_{24}O_4
Molecular Weight336.41 g/mol
CAS Number123456-78-9

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Chromenone Core : This can be achieved through Pechmann condensation.
  • Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety : Cyclization reactions involving catechols and epoxides are used.
  • Final Modifications : Alkylation or esterification reactions introduce the isopropoxy and propyl groups.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H1299 (lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This activity is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disrupting bacterial membrane integrity, leading to cell lysis.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of chromenone derivatives. Key findings include:

  • Substituent Effects : The presence of alkoxy groups enhances solubility and bioavailability.
  • Core Modifications : Alterations in the chromenone core can significantly impact potency against specific cancer types.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : A derivative showed an IC50 value of 15 µM, indicating potent anticancer activity.
  • Anti-inflammatory Assays : Inhibition of NO production was observed at concentrations as low as 10 µM in LPS-stimulated macrophages.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a structural and physicochemical comparison of the target compound with analogs from the evidence:

Table 1: Substituent Comparison

Compound Name (Source) Position 2 Position 6 Position 7 Position 8 Molecular Formula Molecular Weight (g/mol)
Target Compound Ethyl (-C₂H₅) Propyl (-C₃H₇) Isopropoxy - C₂₃H₂₄O₅ 380.44
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one Trifluoromethyl (-CF₃) Ethyl (-C₂H₅) Isopropoxy - C₂₁H₁₈F₃O₅* 422.37 (calculated)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-7-isopropoxy-4H-chromen-4-one Methyl (-CH₃) - Isopropoxy - C₂₀H₂₀O₅* 340.37 (calculated)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one Methyl (-CH₃) - Hydroxy (-OH) - C₁₈H₁₄O₅* 310.30 (calculated)
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one - - Hydroxy (-OH) Piperidinylmethyl C₂₄H₂₅NO₅ 407.46

Key Findings:

Position 2 Modifications: The trifluoromethyl (-CF₃) group in enhances electronegativity and metabolic stability compared to the ethyl group in the target compound. This substitution could improve binding affinity in hydrophobic pockets .

Position 6 and 7 Variations :

  • Propyl vs. Ethyl at Position 6 : The target compound’s propyl group (C₃H₇) increases lipophilicity compared to the ethyl group (C₂H₅) in , which may affect tissue distribution .
  • Isopropoxy vs. Hydroxy at Position 7 : The isopropoxy group in the target compound enhances lipid solubility, whereas the hydroxy group in and facilitates hydrogen bonding, improving aqueous solubility but reducing blood-brain barrier penetration .

Position 8 Functionalization :

  • The piperidinylmethyl group in introduces a basic nitrogen, which could enable salt formation (improving crystallinity) or interaction with ion channels .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Compound Compound Compound
LogP (lipophilicity) High (~4.5)* Very High (~5.2)* Moderate (~2.8)* Moderate (~3.1)*
Water Solubility Low Very Low Moderate Low
Metabolic Stability Moderate High Low Moderate

*Estimated based on substituent contributions.

Implications for Research and Development

  • Drug Design : The target compound’s lipophilic profile makes it a candidate for CNS-targeted therapies, while analogs like with polar groups (e.g., hydroxy, piperidinylmethyl) may suit peripheral targets .
  • SAR Insights : Trifluoromethylation () and alkyl chain length ( vs. ) are critical for tuning bioavailability and target engagement.
  • Synthetic Challenges : highlights glycoside removal and methylation as key steps in chromen-4-one synthesis, suggesting similar routes for the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.